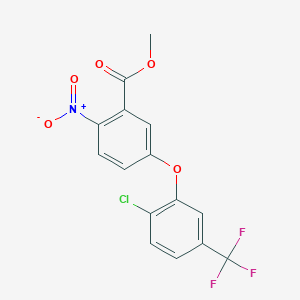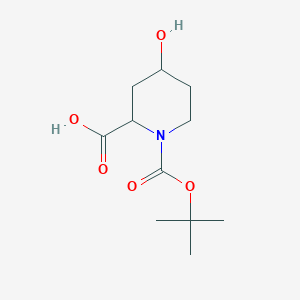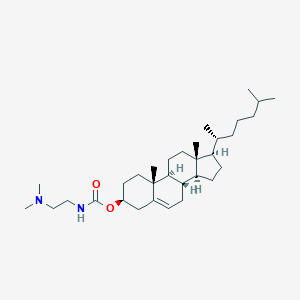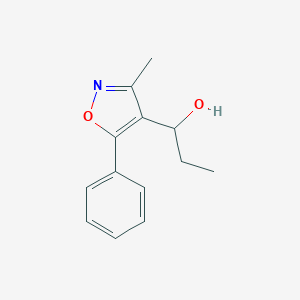
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol, also known as MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is not fully understood, but it is believed to involve its ability to interact with specific receptors in the body. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have a range of biochemical and physiological effects. In animal studies, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to reduce inflammation and pain, and to improve sleep quality. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has also been found to have anxiolytic effects, reducing anxiety in animal models. In addition, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in lab experiments is its relatively simple synthesis method, making it accessible to researchers. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic properties of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol. Another area of interest is the synthesis of novel polymers using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol as a building block. In addition, further research is needed to fully understand the mechanism of action of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol, and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is a chemical compound that has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its anti-inflammatory and analgesic properties, as well as its ability to interact with specific receptors in the body, make it a promising candidate for further research. While there are limitations to using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in lab experiments, its relatively simple synthesis method and stability under a range of conditions make it an accessible and useful compound for researchers.
Synthesemethoden
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol can be synthesized through a multistep process involving the condensation of 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid with 1-propanol. The resulting product is then purified through recrystallization to obtain 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been studied for its potential application in various fields, such as pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been used as a building block for the synthesis of novel polymers with unique properties. In organic synthesis, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
123371-88-0 |
|---|---|
Produktname |
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H15NO2/c1-3-11(15)12-9(2)14-16-13(12)10-7-5-4-6-8-10/h4-8,11,15H,3H2,1-2H3 |
InChI-Schlüssel |
GXTJQRRGLDOLDE-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(ON=C1C)C2=CC=CC=C2)O |
Kanonische SMILES |
CCC(C1=C(ON=C1C)C2=CC=CC=C2)O |
Synonyme |
4-Isoxazolemethanol,-alpha--ethyl-3-methyl-5-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







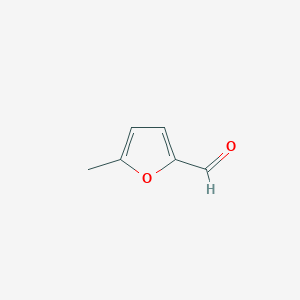
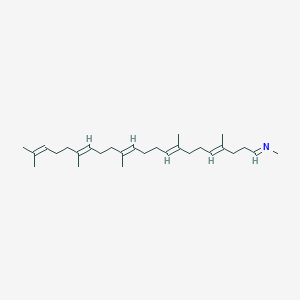
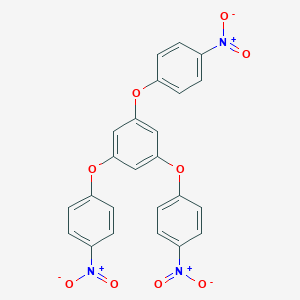
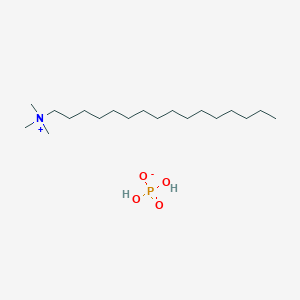


![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
